molecular formula C11H17N3OS B2893198 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane CAS No. 2195809-62-0

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane

Cat. No. B2893198
CAS RN: 2195809-62-0
M. Wt: 239.34
InChI Key: OVKFGPRCJAKQCB-UHFFFAOYSA-N
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Description

8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane, also known as MTDO, is a chemical compound that belongs to the class of bicyclic azabicyclooctanes. It has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

A Simple and Efficient Synthesis of Azatropanes : Azatropane derivatives, including those similar to the specified compound, have been synthesized efficiently from pyroglutamic acid, demonstrating significant affinity for D2 and 5-HT2A receptors. This synthesis route involves amide activation, reduction, and cyclization steps, offering a method for creating analogues with potential therapeutic applications (Singh et al., 2007).

Natural Occurrence and Synthetic Applications

2,8-Diheterobicyclo[3.2.1]octane Ring Systems : The chemistry of functionalized 2,8-diheterobicyclo[3.2.1]octanes, closely related to the compound , highlights their abundance in nature and their utility as versatile building blocks in organic synthesis. These compounds are core structures in numerous biologically active natural products, reflecting their significance in drug discovery and synthetic chemistry (Flores & Díez, 2014).

Muscarinic Receptor Agonists and Cocaine Addiction

Decrease in Cocaine Self-Administration : Compounds like PTAC, which possess a structure related to the specified chemical, show a decrease in cocaine self-administration rates in drug-naive mice. These findings suggest that partial muscarinic receptor agonists could be used in treating cocaine addiction, indicating a potential research application in developing new therapeutic agents (Rasmussen et al., 2000).

Innovative Synthetic Routes

One-Pot Aminocyclization for Synthesizing Building Blocks : The synthesis of 8-oxa-3-azabicyclo[3.2.1]octane derivatives, which share a structural resemblance with the compound , can be achieved via one-pot aminocyclization. This method represents an innovative route for creating bioactive molecule building blocks, demonstrating the compound's relevance in synthetic chemistry and drug development (Cui et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[32It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may interact with enzymes or proteins involved in DNA replication.

Mode of Action

1,3,4-thiadiazole derivatives are known to inhibit the replication of both bacterial and cancer cells . This suggests that the compound may interact with its targets in a way that disrupts their normal function, leading to inhibition of cell replication.

Result of Action

Given its potential role in inhibiting dna replication, it can be inferred that the compound may lead to cell death or growth inhibition in both bacterial and cancer cells .

Action Environment

Environmental factors such as light, oxygen, and temperature can influence the action, efficacy, and stability of 8-Methyl-3-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]-8-azabicyclo[3.2.1]octane . Therefore, these factors should be carefully controlled during the storage and administration of the compound to ensure its effectiveness.

properties

IUPAC Name

2-methyl-5-[(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)oxy]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-12-13-11(16-7)15-10-5-8-3-4-9(6-10)14(8)2/h8-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKFGPRCJAKQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)OC2CC3CCC(C2)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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